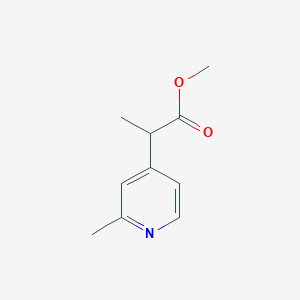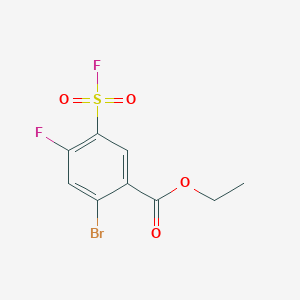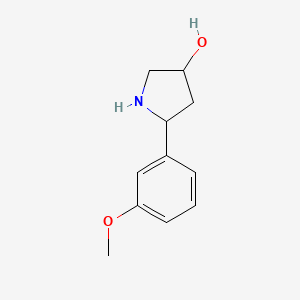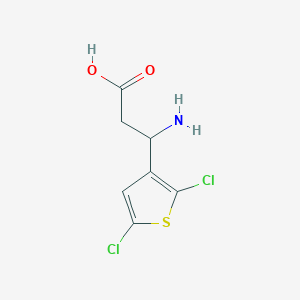
Methyl 2-(2-methylpyridin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-methylpyridin-4-yl)propanoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate typically involves the esterification of 2-(2-methylpyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl 2-(2-methylpyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Produces 2-(2-methylpyridin-4-yl)propanoic acid.
Reduction: Produces 2-(2-methylpyridin-4-yl)propanol.
Substitution: Depending on the substituent, various substituted pyridine derivatives can be formed.
科学的研究の応用
Methyl 2-(2-methylpyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of Methyl 2-(2-methylpyridin-4-yl)propanoate involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl 2-(4-methylpyridin-2-yl)propanoate
- Ethyl 2-(2-methylpyridin-4-yl)propanoate
- 2-Methylpyridine derivatives
Uniqueness
Methyl 2-(2-methylpyridin-4-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and industrial applications .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
methyl 2-(2-methylpyridin-4-yl)propanoate |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(4-5-11-7)8(2)10(12)13-3/h4-6,8H,1-3H3 |
InChIキー |
BPFMMXYVGVRQAX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)
![1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene](/img/structure/B13310289.png)

![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)










